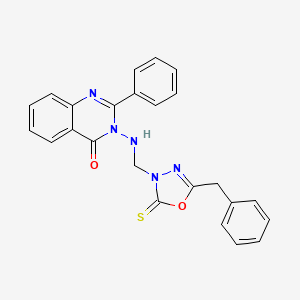![molecular formula C18H26N2O5 B11969586 Ethyl N-[(benzyloxy)carbonyl]leucylglycinate CAS No. 2867-06-3](/img/structure/B11969586.png)
Ethyl N-[(benzyloxy)carbonyl]leucylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is a complex organic compound with a molecular formula of C16H23NO5. This compound is characterized by its ester functional group, which is commonly found in various organic molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group and the amino acid derivative makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid derivative is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with ethyl glycinate hydrochloride in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Amide Bond Formation: The compound can participate in further amide bond formation reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogen gas and palladium on carbon (Pd/C).
Amide Bond Formation: Coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Deprotection: Free amine and benzyl alcohol.
Amide Bond Formation: Peptides or larger amino acid derivatives.
Applications De Recherche Scientifique
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis (SPPS) method.
Drug Development: The compound is used in the development of peptide-based drugs and prodrugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for therapeutic and diagnostic purposes.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is primarily related to its role as a peptide intermediate. The compound facilitates the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the ester or amide group. This reaction is catalyzed by coupling reagents and catalysts, leading to the formation of larger peptide chains.
Comparaison Avec Des Composés Similaires
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl [((2S)-2-{[(tert-butoxycarbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound uses a different protecting group (tert-butoxycarbonyl or Boc) instead of the benzyloxycarbonyl (Cbz) group. The choice of protecting group affects the stability and deprotection conditions.
Methyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound has a methyl ester group instead of an ethyl ester group. The ester group influences the hydrolysis rate and solubility of the compound.
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-ethylpentanoyl)amino]acetate: This compound has an ethyl group instead of a methyl group on the pentanoyl chain. The alkyl chain length affects the hydrophobicity and reactivity of the compound.
Propriétés
Numéro CAS |
2867-06-3 |
|---|---|
Formule moléculaire |
C18H26N2O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
ethyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-4-24-16(21)11-19-17(22)15(10-13(2)3)20-18(23)25-12-14-8-6-5-7-9-14/h5-9,13,15H,4,10-12H2,1-3H3,(H,19,22)(H,20,23) |
Clé InChI |
MPFMGTPIJXYPBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)


![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)

![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969592.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
